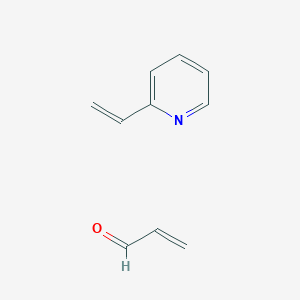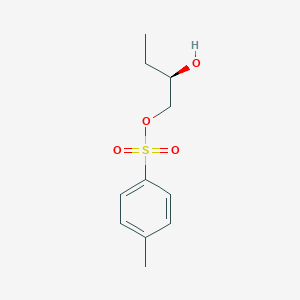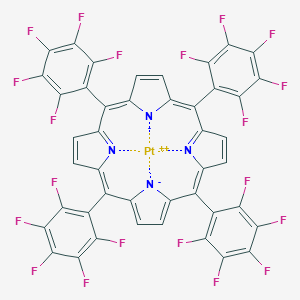
PT(II) Meso-tetra(pentafluorophenyl)porphine
描述
Pt(II) Meso-tetra(pentafluorophenyl)porphine represents a class of compounds with significant interest due to their unique properties and potential applications in various fields such as materials science and catalysis. These compounds are characterized by the incorporation of Pt(II) into the porphine ring, further modified by pentafluorophenyl groups, enhancing their stability and electronic properties.
Synthesis Analysis
The synthesis of Pt(II) Meso-tetra(pentafluorophenyl)porphine and related compounds involves complex synthetic routes that allow for the precise incorporation of Pt(II) into the porphine core. For example, the synthesis of meso-Tetrakis(pentafluorophenyl)porphyrin-derived chromene-annulated chlorins demonstrates the versatility of these compounds in forming stable and functionalized porphyrins through reactions like OsO(4)-mediated dihydroxylation followed by intramolecular nucleophilic aromatic substitution (Hyland, Morton, & Brückner, 2012).
Molecular Structure Analysis
The molecular structure of Pt(II) complexes, including Pt(II) N-confused porphyrin, is characterized through techniques such as X-ray diffraction. These analyses reveal the coordination environments around Pt(II) and the overall molecular conformation, highlighting the role of Pt(II) in stabilizing the porphyrin structure and influencing its electronic properties (Won, Toganoh, Uno, & Furuta, 2009).
Chemical Reactions and Properties
Pt(II) Meso-tetra(pentafluorophenyl)porphine undergoes a variety of chemical reactions, demonstrating its reactivity and versatility. For instance, reactions with anions and nucleophiles have been extensively studied, showcasing the compound's ability to engage in complexation and substitution reactions that are crucial for its application in catalysis and materials science.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and stability, are determined by their unique structural features. The presence of Pt(II) and pentafluorophenyl groups significantly affects these properties, enhancing the compound's stability and making it suitable for applications under harsh conditions.
Chemical Properties Analysis
The chemical properties, including oxidation resistance and phosphorescence, are key to the utility of Pt(II) Meso-tetra(pentafluorophenyl)porphine in various applications. Studies have shown that these compounds exhibit strong red phosphorescence and high stability against oxidative degradation, making them ideal candidates for use in organic light-emitting diodes (Che, Hou, Chan, Guo, Liu, & Wang, 2003).
科学研究应用
“PT(II) Meso-tetra(pentafluorophenyl)porphine” is a type of organometallic porphyrin compound . It’s known for its stability and non-toxicity, which makes it useful in various scientific research studies . Here are a few areas where it has been applied:
-
Cell Metabolism Studies : This compound can interact with the cell membrane and alter its properties, leading to changes in cell signaling pathways and other cellular processes .
-
Drug Delivery : It has been used in the development of drug delivery systems. The compound’s ability to interact with cell membranes can potentially be used to deliver drugs to specific cells .
-
Photochemistry : The compound has applications in the field of photochemistry, which involves the study of the chemical effects of light .
-
Optical Oxygen Sensing : The compound has been used as an optical oxygen sensor in various applications and materials .
-
Pressure Indication : It has been used as a pressure indicator .
-
Imaging : The compound has been used in the imaging of pressure and temperature in a variety of matrices and as functional optical probes .
-
Organic Synthesis : This compound can be used in organic synthesis . Organic synthesis is a method of preparation of organic compounds from readily available ones. It is applied in the construction of new organic molecules.
-
Photocatalysis : The compound has been used in photocatalysis . Photocatalysis is a process in which light energy is used to speed up a reaction. The compound’s photophysical properties make it suitable for this application.
-
Photodynamic Therapy : It has potential applications in photodynamic therapy . Photodynamic therapy is a treatment that uses a drug, called a photosensitizer, and a particular type of light to kill cancer cells.
-
Photoptics : The compound has been used in photoptics . Photoptics is the study of the behavior of light and the properties of light-carrying signals.
-
Oxygen Measurement : It has been used for oxygen measurement . The compound can work in cells measuring metabolic changes while also efficiently measuring oxygen in sol-gel matrices .
-
Industrial Uses : Industrial uses include pressure sensitive paints, oxygen sensors for food, films and medical products, and in photonics .
-
Nanoparticles and Nanotherapeutics : The compound has been incorporated into nanoparticles and nanotherapeutics for a wide variety of sensor uses incorporating enzymes and antibodies among others .
-
Photonics and Photocatalysis : It has industrial uses in photonics and photocatalysis .
-
Pressure Sensitive Paints : It has been used in pressure sensitive paints .
-
Oxygen Sensors for Food, Films and Medical Products : The compound has been used as oxygen sensors for food, films and medical products .
-
Organometallics : Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
-
Functional Optical Probes : Numerous uses focus on imaging of pressure and temperature in a wide variety of matrices and as functional optical probes .
安全和危害
PT(II) Meso-tetra(pentafluorophenyl)porphine is intended for research and development in a laboratory utilizing prudent procedures for handling chemicals of unknown toxicity, under the supervision of persons technically qualified to evaluate potential risks and authorized to enforce appropriate health and safety measures .
未来方向
PT(II) Meso-tetra(pentafluorophenyl)porphine has potential applications in pressure-sensitive paints, oxygen sensors for food, films and medical products, and in photonics and photocatalysis . It has also been used in the fabrication of pressure-sensitive nano-sheets for optical pressure measurement .
属性
IUPAC Name |
platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H8F20N4.Pt/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8H;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKPMKLTIJUTAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H8F20N4Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1167.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PT(II) Meso-tetra(pentafluorophenyl)porphine | |
CAS RN |
109781-47-7 | |
| Record name | platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



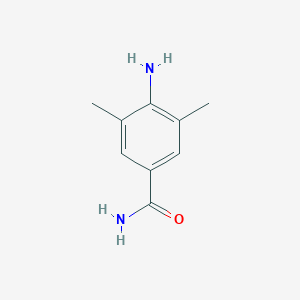
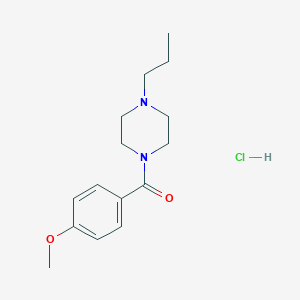
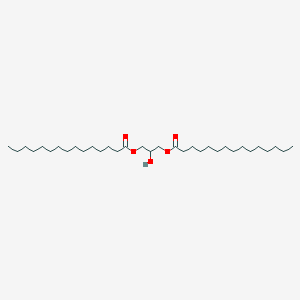
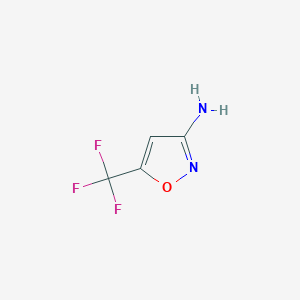
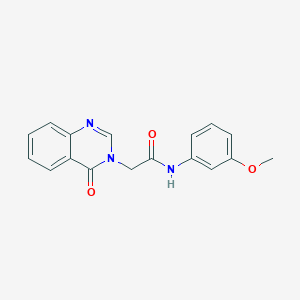
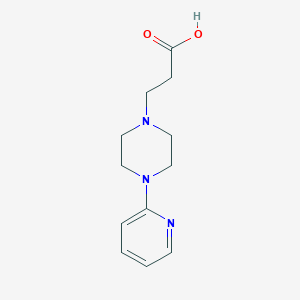
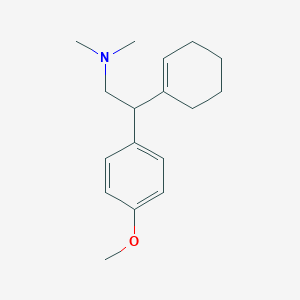
![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)
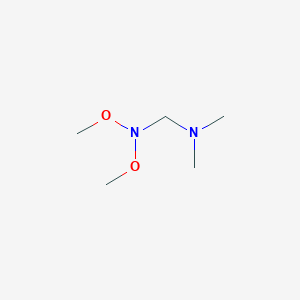
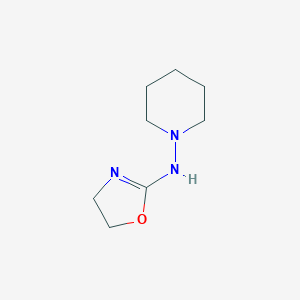
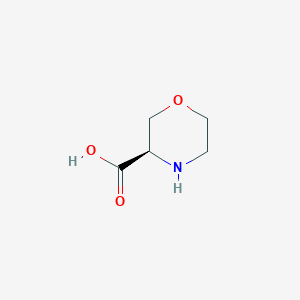
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)
